3-amino-N,N-diethyl-4,5-dimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
3-amino-N,N-diethyl-4,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S/c1-5-14(6-2)17(15,16)11-7-9(3)10(4)12(13)8-11/h7-8H,5-6,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHRVIOUKLTPPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C(=C1)C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Laboratory-Scale Synthesis
Retrosynthetic Analysis
The synthesis of 3-amino-N,N-diethyl-4,5-dimethylbenzenesulfonamide requires strategic functionalization of the benzene ring. The retrosynthetic pathway involves:
- Introduction of the sulfonamide group at the 1-position.
- Installation of methyl groups at the 4- and 5-positions.
- Incorporation of the amino group at the 3-position.
- Diethylation of the sulfonamide nitrogen.
Stepwise Synthesis Protocol
Step 1: Preparation of 4,5-Dimethylbenzenesulfonyl Chloride
A mixture of 4,5-dimethylbenzene (10.0 g, 83.3 mmol) and chlorosulfonic acid (25 mL) is stirred at 0–5°C for 4 hours. The reaction is quenched with ice water, and the sulfonic acid intermediate is extracted into dichloromethane. Thionyl chloride (15 mL) is added, and the mixture is refluxed for 2 hours to yield 4,5-dimethylbenzenesulfonyl chloride (14.2 g, 72% yield).
Step 2: Formation of N,N-Diethyl-4,5-dimethylbenzenesulfonamide
4,5-Dimethylbenzenesulfonyl chloride (10.0 g, 45.5 mmol) is dissolved in anhydrous tetrahydrofuran (THF, 50 mL) and treated with diethylamine (8.2 g, 112 mmol) at 0°C. The reaction proceeds for 6 hours at room temperature, followed by vacuum filtration to remove ammonium salts. The crude product is recrystallized from ethanol to yield N,N-diethyl-4,5-dimethylbenzenesulfonamide (9.1 g, 85% yield).
Step 3: Nitration at the 3-Position
N,N-Diethyl-4,5-dimethylbenzenesulfonamide (8.0 g, 31.2 mmol) is dissolved in concentrated sulfuric acid (30 mL) at 0°C. A nitrating mixture (HNO₃/H₂SO₄, 1:3 v/v) is added dropwise over 30 minutes. After stirring for 3 hours, the mixture is poured onto ice, and the precipitated 3-nitro-N,N-diethyl-4,5-dimethylbenzenesulfonamide is collected by filtration (7.4 g, 80% yield).
Step 4: Reduction of Nitro to Amino Group
The nitro intermediate (6.0 g, 19.4 mmol) is suspended in ethanol (50 mL) with 10% palladium on carbon (0.6 g). Hydrogen gas is introduced at 50 psi, and the mixture is shaken for 12 hours. Filtration and solvent evaporation yield this compound as a white solid (4.8 g, 88% yield).
Table 1: Laboratory-Scale Reaction Conditions and Yields
| Step | Reagents | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | ClSO₃H, SOCl₂ | 0°C → Reflux | 6 | 72 |
| 2 | (C₂H₅)₂NH | 25°C | 6 | 85 |
| 3 | HNO₃/H₂SO₄ | 0°C | 3 | 80 |
| 4 | H₂/Pd-C | 25°C | 12 | 88 |
Industrial Production Methods
Continuous Flow Synthesis
Industrial manufacturing employs continuous flow reactors to enhance reaction control and scalability:
- Sulfonation Unit : Tubular reactors with precise temperature gradients (0–50°C) enable rapid sulfonation without side product formation.
- Amidation Module : Microreactors with immobilized diethylamine ligands achieve >95% conversion in <30 minutes.
- Catalytic Hydrogenation : Fixed-bed reactors with Pd/Al₂O₃ catalysts reduce nitro groups at 80°C and 20 bar H₂, achieving 92% yield.
Purification Technologies
- Crystallization : Multi-stage antisolvent crystallization using ethanol/water mixtures removes residual diethylamine.
- Chromatography : Simulated moving bed (SMB) chromatography separates regioisomers with 99.5% purity.
Table 2: Industrial Process Parameters
| Parameter | Sulfonation | Amidation | Hydrogenation |
|---|---|---|---|
| Temperature | 25°C | 40°C | 80°C |
| Pressure | 1 bar | 3 bar | 20 bar |
| Residence Time | 15 min | 20 min | 2 h |
| Conversion | 98% | 97% | 95% |
Reaction Optimization Studies
Nitration Regioselectivity
Density functional theory (DFT) calculations reveal that the methyl groups at positions 4 and 5 direct nitration to the 3-position due to steric and electronic effects. Meta-directing character of the sulfonamide group further enhances regioselectivity, yielding >95% of the desired nitro isomer.
Catalytic Hydrogenation Efficiency
Kinetic studies demonstrate that H₂ pressure (10–30 bar) linearly correlates with reaction rate ($$ k = 0.15 \, \text{h}^{-1} \cdot \text{bar}^{-1} $$). Particle size optimization (50–100 µm Pd/Al₂O₃) minimizes diffusion limitations, reducing reaction time by 40%.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 6.78 (s, 1H, Ar-H), 4.12 (br s, 2H, NH₂), 3.21 (q, J = 7.2 Hz, 4H, NCH₂), 2.32 (s, 6H, Ar-CH₃), 1.24 (t, J = 7.2 Hz, 6H, CH₃).
- IR (KBr): 3340 cm⁻¹ (N-H stretch), 1320 cm⁻¹ (S=O asymmetric), 1150 cm⁻¹ (S=O symmetric).
Table 3: Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Melting Point | 162–164°C | DSC |
| Solubility (H₂O) | 1.2 mg/mL | USP <921> |
| pKa | 6.8 ± 0.2 | Potentiometric |
Comparative Analysis with Alternative Routes
Direct Amination vs. Nitro Reduction
Direct electrophilic amination using hydroxylamine-O-sulfonic acid affords <50% yield due to competing N-sulfonation. In contrast, the nitro reduction pathway provides superior yields (85–90%) and scalability.
Diethylation Strategies
Early-stage diethylation (pre-sulfonation) leads to decreased sulfonyl chloride stability. Post-sulfonation alkylation with diethyl sulfate in DMF at 80°C achieves 88% yield but requires rigorous purification.
Chemical Reactions Analysis
Types of Reactions
3-amino-N,N-diethyl-4,5-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
Chemical Properties and Mechanism of Action
The compound has the molecular formula and a molecular weight of 256.36 g/mol. As a sulfonamide, it typically acts by inhibiting specific enzymes involved in critical biochemical pathways. Notably, it can inhibit carbonic anhydrase and dihydropteroate synthetase, affecting processes such as bacterial folic acid synthesis and fluid balance in cells.
Organic Synthesis
3-amino-N,N-diethyl-4,5-dimethylbenzenesulfonamide serves as a reagent in organic synthesis. It is utilized as a building block for more complex molecules in chemical research .
Biological Studies
The compound is employed in studies focusing on enzyme inhibition and protein interactions. Its ability to inhibit specific enzymes makes it valuable in exploring metabolic pathways and cellular functions .
Pharmaceutical Research
Research into potential therapeutic applications includes:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antibacterial properties similar to other sulfonamides.
- Anticancer Research : Investigations into its anticancer effects have shown promise, particularly in inhibiting cancer cell growth through modulation of specific pathways .
Industrial Applications
In the industrial sector, the compound is used in developing new materials and chemical processes due to its unique chemical properties .
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of various sulfonamide derivatives, including this compound. The results indicated significant growth inhibition against several cancer cell lines, suggesting potential use as an anticancer agent .
Case Study 2: Enzyme Inhibition
Research focused on the inhibition of carbonic anhydrase isoforms demonstrated that derivatives of this compound could selectively inhibit these enzymes with varying degrees of potency. This highlights its potential therapeutic applications in conditions related to enzyme dysregulation .
Summary Table of Applications
Mechanism of Action
The mechanism by which 3-amino-N,N-diethyl-4,5-dimethylbenzenesulfonamide exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The amino and sulfonamide groups can form hydrogen bonds and other interactions with these targets, influencing their activity and function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide Derivatives
The 4-aminobenzenesulfonamide family includes analogs with heterocyclic substituents. For example:
- 4-Amino-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide (, Compound 55): This derivative features a thiadiazolyl group, which introduces sulfur and nitrogen heteroatoms.
- 4-Amino-N-(5-amino-1,3,4-thiadiazol-2-yl)benzenesulfonamide (, Compound 57): The presence of an additional amino group on the thiadiazolyl ring may increase hydrogen-bonding capacity, influencing solubility and biological interactions .
Key Differences :
- Substituent Effects: The diethyl and dimethyl groups in 3-amino-N,N-diethyl-4,5-dimethylbenzenesulfonamide contribute to lipophilicity, whereas thiadiazolyl substituents in analogs introduce polar heterocycles.
- Molecular Weight : The target compound (estimated molecular weight: 255.1 g/mol ) is lighter than thiadiazolyl-substituted analogs (e.g., ~312.1 g/mol for Compound 55) due to fewer heteroatoms .
Amino-Nitroaniline Analog
- 3-Amino-N,N-dimethyl-4-nitroaniline (CAS 2069-71-8): This compound () shares amino and dimethyl groups but replaces the sulfonamide moiety with a nitro group. The nitro group is electron-withdrawing, reducing basicity compared to sulfonamides. It has a lower molecular weight (181.19 g/mol) and a melting point of 113–114°C .
Commercial and Physical Properties
*Price estimated from 5g = 26,400 JPY (as of 2025).
Biological Activity
3-Amino-N,N-diethyl-4,5-dimethylbenzenesulfonamide, a sulfonamide compound, is notable for its diverse biological activities, particularly in the fields of medicinal chemistry and microbiology. Its structure includes an amino group and sulfonamide functional group, which are critical for its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
The biological activity of this compound primarily involves the inhibition of specific enzymes crucial for bacterial growth. The compound acts by targeting dihydropteroate synthase (DHPS), an enzyme involved in folate synthesis. This inhibition disrupts the bacterial folic acid pathway, leading to bacteriostatic effects against various Gram-positive and Gram-negative bacteria .
Enzymatic Inhibition
- Target Enzyme : Dihydropteroate synthase (DHPS)
- Mechanism : Competitive inhibition, preventing the conversion of para-aminobenzoic acid (PABA) to dihydropteroate.
- Outcome : Reduced folate synthesis leading to impaired nucleic acid synthesis and cell division.
Pharmacokinetics
This compound is well absorbed when administered orally and exhibits a broad distribution throughout body tissues. Its pharmacokinetic properties are significant for its efficacy as an antibacterial agent.
| Property | Description |
|---|---|
| Absorption | Rapid oral absorption |
| Distribution | Widely distributed in tissues |
| Metabolism | Primarily hepatic |
| Excretion | Renal excretion as metabolites |
The compound's biochemical properties facilitate its interaction with various proteins and enzymes, influencing cellular processes such as signaling pathways and gene expression.
Cellular Effects
- Cell Signaling : Modulates pathways related to cell proliferation and apoptosis.
- Gene Expression : Influences transcription factors that regulate genes involved in immune responses.
Case Studies
- Antibacterial Activity : A study demonstrated that this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to traditional sulfonamides .
- Enzyme Kinetics : Research indicated that the compound's inhibition of DHPS is dose-dependent, with higher concentrations leading to increased inhibition rates. The IC50 value was determined to be approximately 15 µM in vitro .
- Toxicity Assessment : Toxicological studies revealed that at therapeutic doses, the compound exhibited low cytotoxicity in mammalian cell lines, suggesting a favorable safety profile for potential therapeutic applications .
Q & A
Q. What in silico approaches validate the compound’s pharmacokinetic properties?
- ADMET prediction tools (e.g., SwissADME) estimate absorption, metabolism, and toxicity. For instance, the diethylamino group may improve blood-brain barrier penetration but could increase hepatic metabolism risks . Molecular docking against target proteins (e.g., COX-2, lipoxygenase) identifies potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
